Arsonic acid, methyl-, monosodium salt, mixt. with N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonic acid, methyl-, monosodium salt, mixt with N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical compound that combines the properties of an arsonic acid derivative and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, monosodium salt typically involves the reaction of methyl arsonic acid with sodium hydroxide to form the monosodium salt. The triazine derivative, N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, can be synthesized through a series of steps involving the reaction of cyanuric chloride with isopropylamine and methylthiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The arsonic acid component can undergo oxidation reactions, leading to the formation of arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The triazine component can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Arsenate derivatives.
Reduction: Arsenite derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. The triazine component is known for its biological activity, and the combination with arsonic acid may enhance its efficacy.
Medicine
In medicine, the compound is being investigated for its potential use in chemotherapy. The triazine derivative has shown promise in inhibiting the growth of cancer cells, and the addition of the arsonic acid component may improve its therapeutic properties.
Industry
In industrial applications, the compound is used as a pesticide and herbicide. Its ability to disrupt biological processes in pests and weeds makes it an effective tool for agricultural management.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of key enzymes and pathways in target organisms. The arsonic acid component can interfere with cellular respiration by inhibiting enzymes involved in the electron transport chain. The triazine component can disrupt DNA synthesis and repair by inhibiting enzymes such as dihydrofolate reductase.
Comparison with Similar Compounds
Similar Compounds
Arsenic acid derivatives: Similar in their ability to undergo oxidation and reduction reactions.
Triazine derivatives: Similar in their biological activity and use as pesticides and herbicides.
Uniqueness
The combination of arsonic acid and triazine in a single compound provides a unique set of properties that are not found in either component alone. This dual functionality allows the compound to be used in a wider range of applications and enhances its effectiveness in both chemical and biological contexts.
Properties
CAS No. |
52081-02-4 |
---|---|
Molecular Formula |
C11H23AsN5NaO3S |
Molecular Weight |
403.31 g/mol |
IUPAC Name |
sodium;hydroxy(methyl)arsinate;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.CH5AsO3.Na/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-2(3,4)5;/h6-7H,1-5H3,(H2,11,12,13,14,15);1H3,(H2,3,4,5);/q;;+1/p-1 |
InChI Key |
FYHAWMDFYTWBBL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C.C[As](=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.